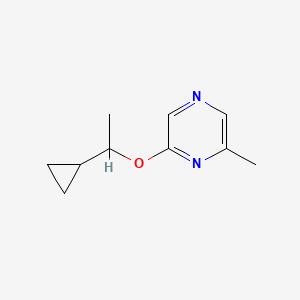

2-(1-环丙基乙氧基)-6-甲基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(1-Cyclopropylethoxy)-6-methylpyrazine” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-(1-Cyclopropylethoxy)” part suggests that there is a cyclopropyl group (a three-membered carbon ring) attached to the pyrazine ring via an ether linkage .

Molecular Structure Analysis

The molecular structure of “2-(1-Cyclopropylethoxy)-6-methylpyrazine” would likely consist of a pyrazine ring with a methyl group at the 6-position and a cyclopropyl group attached via an ether linkage at the 2-position .Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various reactions, including ring-opening reactions, due to the strain in the three-membered ring . Pyrazines can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Cyclopropylethoxy)-6-methylpyrazine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, boiling point, melting point, and reactivity .科学研究应用

有机合成和化学性质

有机合成研究探索新化合物的创造和新合成方法的开发。例如,对氨基酸衍生的α-季铵α-氨基腈合成的研究展示了吡嗪衍生物在合成复杂杂环系统中的多功能性,这在药物化学和材料科学中很受关注(González-Vera, García-López, & Herranz, 2005)。此类方法可能与“2-(1-环丙基乙氧基)-6-甲基吡嗪”的衍生物在合成新材料或生物活性分子中相关。

催化和材料科学

催化和新材料的研究对各种工业过程至关重要。在促进的铜催化剂上由乙二胺和丙二醇合成2-甲基吡嗪展示了吡嗪衍生物在催化过程中的重要性(Jing, Chu, Zhang, Chen, & Luo, 2008)。此类研究可能为“2-(1-环丙基乙氧基)-6-甲基吡嗪”在催化中或作为具有特定电子或光学性质的材料的前体的用途提供见解。

药物化学和药物设计

吡嗪衍生物也因其生物活性而被探索,这是药物化学的一个关键兴趣领域。具有潜在抗菌和抗肿瘤活性的新化合物的开发展示了吡嗪衍生物的治疗潜力(Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011)。“2-(1-环丙基乙氧基)-6-甲基吡嗪”的研究可能探索其作为开发具有特定生物活性的新药的支架的潜力。

环境科学

此外,吡嗪衍生物的环境影响,例如它们在防污漆中的作用及其生态风险评估,是一个活跃的研究领域。对与吡嗪衍生物具有结构相似性的化学物质(如阿特拉津)的研究强调了了解这些化学物质的环境归宿和生态效应的重要性(Solomon et al., 1996)。这方面可能与评估“2-(1-环丙基乙氧基)-6-甲基吡嗪”的环境影响相关。总之,虽然没有关于“2-(1-环丙基乙氧基)-6-甲基吡嗪”的直接信息,但对相关化合物的研究强调了其在各个领域的潜在应用。进一步的研究可以揭示“2-(1-环丙基乙氧基)-6-甲基吡嗪”在这些领域的具体应用。

作用机制

Target of Action

The primary target of 2-(1-Cyclopropylethoxy)-6-methylpyrazine, also known as Desidustat, is the hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) . HIF-PH is a key enzyme involved in the regulation of erythropoiesis and iron metabolism .

Mode of Action

Desidustat acts by inhibiting the HIF-PH enzyme . This inhibition results in the stabilization of the hypoxia-inducible factor (HIF), which in turn stimulates the production of erythropoietin (EPO) and promotes erythropoiesis . Erythropoiesis is the process by which new red blood cells are produced, and EPO is a hormone that regulates this process.

Biochemical Pathways

The action of Desidustat affects the HIF-PH pathway . Under normal oxygen conditions, HIF-α subunits are targeted for hydroxylation by prolyl-hydroxylase domain enzymes (PHD1, PHD2, and PHD3) and then degraded, thereby inhibiting downstream signaling . Under hypoxic conditions or when hif-ph is inhibited by desidustat, phd-mediated hydroxylation of hif-α is inhibited, resulting in the accumulation of hif-α . HIF-α is then translocated to the nucleus where it heterodimerizes with HIF-β, resulting in the induction of hypoxia-responsive genes and ultimately stimulating the production of endogenous EPO, improving iron metabolism, and promoting erythropoiesis .

Pharmacokinetics

It is known that desidustat is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The molecular effect of Desidustat’s action is the stabilization of HIF, which leads to the increased production of EPO and the promotion of erythropoiesis . On a cellular level, this results in an increase in the production of red blood cells, which can help to alleviate conditions such as anemia associated with chronic kidney disease (CKD), COVID-2019 infections, and chemotherapy-induced anemia .

Action Environment

The efficacy and stability of Desidustat can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the drug’s efficacy by further inhibiting PHD-mediated hydroxylation of HIF-α . Additionally, factors such as pH and temperature could potentially affect the stability of the drug.

安全和危害

属性

IUPAC Name |

2-(1-cyclopropylethoxy)-6-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-5-11-6-10(12-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBPBEDSHTWVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC(C)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B2868445.png)

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)